molecular formula C22H23N3O7S B2916820 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922044-59-5

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2916820
CAS RN: 922044-59-5
M. Wt: 473.5
InChI Key: DNXJALTXDCCSRB-UHFFFAOYSA-N
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Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C22H23N3O7S and its molecular weight is 473.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent

Compounds containing the 1,4-benzodioxin moiety have shown promising antibacterial properties . The 2,3-dihydro-1,4-benzodioxin component of the compound could potentially inhibit bacterial biofilm formation, which is a crucial aspect of combating antibiotic-resistant bacteria.

Enzyme Inhibition

Derivatives of benzenesulfonamide , which is part of the compound’s structure, have been studied for their ability to inhibit enzymes like cholinesterases and lipoxygenase . These enzymes are involved in various physiological processes, and their inhibition can be useful in treating diseases like Alzheimer’s and inflammatory conditions.

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-29-16-5-7-17(8-6-16)33(27,28)12-2-3-20(26)23-22-25-24-21(32-22)14-15-4-9-18-19(13-15)31-11-10-30-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXJALTXDCCSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

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